2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one

Description

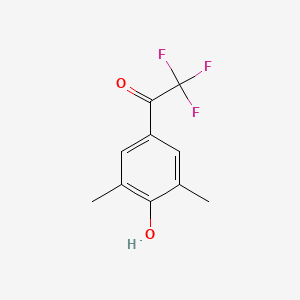

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a phenolic ring substituted with hydroxyl and two methyl groups at positions 3 and 5. This compound’s structural features make it relevant in pharmaceutical and agrochemical research, where fluorine substitution is often leveraged to improve metabolic stability and lipophilicity.

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H9F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3 |

InChI Key |

ADPSHNJUWHJGLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one typically involves the introduction of a trifluoromethyl group into the organic molecule. One common method is the reaction of 4-hydroxy-3,5-dimethylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(4-oxo-3,5-dimethylphenyl)ethan-1-one.

Reduction: Formation of 2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one (Non-Fluorinated Analog)

- Structure : Lacks the trifluoromethyl group, replaced by a simple acetyl group.

- Synthesis: Likely synthesized via Friedel-Crafts acylation or direct acetylation of 2,6-dimethylphenol. Commercial availability (97% purity) suggests established synthetic routes .

- Properties : The absence of fluorine reduces electron-withdrawing effects, lowering electrophilicity compared to the trifluoro analog.

- Applications : Used as an intermediate in multicomponent reactions to synthesize functionalized furans (e.g., ’s furan derivative with m.p. 190–192°C) .

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

- Structure : Replaces methyl groups with methoxy substituents.

- Synthesis: Prepared via Hoesch reaction (25% yield) using trifluoroacetonitrile and phloroglucinol dimethyl ether .

- Melting point: 155°C .

- Reactivity : Methoxy groups may sterically hinder reactions compared to methyl substituents.

2,2,2-Trifluoro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Functional Group Modifications on the Ethanone Moiety

Sulfonyl and Sulfinyl Derivatives

- Examples :

- 2-(4-Fluorobenzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one (CAS: 339100-37-7)

- 2-(Benzenesulfonyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one (CAS: 339100-58-2)

- Synthesis : Prepared via nucleophilic substitution of α-halogenated ketones with sulfonyl/sulfinyl triazoles .

- These derivatives may act as enzyme inhibitors or intermediates in drug discovery.

Hydroxyl Group Positional Isomers

1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one

- Structure : Additional hydroxyl group at the 2-position.

- Synthesis : Synthesized via Friedel-Crafts acylation (18% yield) using 2-chloro-2-oxoethyl acetate .

- Reactivity : Extra hydroxyl group enables chelation or participation in hydrogen-bonded networks, influencing crystal packing (relevant to crystal engineering, as in ) .

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one

- Structure : Fluorine substituents at 3 and 5 positions with hydroxyl at 2.

- Properties: Fluorine’s inductive effects decrease ring electron density, altering acidity (pKa) of the hydroxyl group.

Biological Activity

Introduction

2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C11H11F3O2

- Molecular Weight : 250.20 g/mol

The trifluoroacetyl group and the hydroxy-substituted aromatic ring contribute to its unique properties, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The presence of the hydroxy group allows the compound to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in treating infections.

- Anticancer Activity : Some studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of various compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms effectively neutralized free radicals.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in inflammatory diseases such as rheumatoid arthritis.

Case Study 3: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism involved activation of caspase pathways and downregulation of Bcl-2 proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.